Ring‑Heteroatom Selectivity: Chromeno‑thiazole vs. Thiochromeno‑thiazole in HUVEC Antiproliferation Assay
In a direct head‑to‑head structure‑activity relationship study within the same publication, chromenothiazole derivatives (compounds 26–29) were compared against thiochromenothiazole derivatives (compounds 30–31) in a [³H]‑thymidine incorporation assay using HUVEC. All four chromenothiazole derivatives (containing the oxygen‑B‑ring, exactly matching the core scaffold of the target compound) were inactive (IC₅₀ >10 µM), whereas the thiochromenothiazole derivatives 30 and 31 inhibited HUVEC proliferation with IC₅₀ values of approximately 2 µM [1]. This establishes that replacement of the B‑ring oxygen with sulfur results in a >5‑fold gain in HUVEC antiproliferative activity.
| Evidence Dimension | HUVEC antiproliferative activity (IC₅₀) |
|---|---|
| Target Compound Data | Chromenothiazole scaffold (compounds 26–29): IC₅₀ >10 µM [1] |
| Comparator Or Baseline | Thiochromenothiazole scaffold (compounds 30, 31): IC₅₀ ≈ 2 µM [1] |
| Quantified Difference | >5‑fold selectivity (inactive vs. ~2 µM); chromenothiazoles fail to reach 50% inhibition at 10 µM |
| Conditions | [³H]‑thymidine incorporation assay, human umbilical vein endothelial cells (HUVEC) [1] |
Why This Matters
The scaffold‑intrinsic selectivity data allow purchasers to select the oxygen‑B‑ring chromeno‑thiazole core (target compound) when anti‑HUVEC activity is undesired, or to use it as a negative‑control scaffold in angiogenesis screening panels.
- [1] Frederick, R. et al. Tricyclic thiazoles are a new class of angiogenesis inhibitors. Bioorg. Med. Chem. Lett. 23, 2733–2737 (2013). DOI: 10.1016/j.bmcl.2013.02.067. View Source
